Lipophilicity (XLogP3) Head-to-Head: N1-Allyl vs. N1-Benzyl vs. N1-Ethyl Analogs
The target compound's computed XLogP3 of 5.2 positions it between the more lipophilic 1-benzyl analog (XLogP3 = 6.1) and the less lipophilic 1-ethyl analog (XLogP3 = 3.2), although the 1-ethyl comparator also lacks the 4-fluorobenzylthio group [1][2]. This intermediate lipophilicity is often preferred for balancing passive permeability and aqueous solubility in lead optimization [3]. The 0.9 log unit reduction relative to the 1-benzyl analog translates to an approximately 8-fold lower predicted octanol-water partition coefficient, potentially reducing off-target binding to hydrophobic protein sites.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 1-Benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CID 49671937): XLogP3 = 6.1; 1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CID 49671380): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = -0.9 vs. 1-benzyl analog; +2.0 vs. 1-ethyl analog (note: 1-ethyl has different thioether) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement, the allyl analog offers a lipophilicity midpoint that neither the excessively lipophilic benzyl analog nor the overly polar ethyl analog can provide, directly influencing solubility-permeability balance in early ADME screening.
- [1] PubChem CID 49671633: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49671633#section=Computed-Properties View Source
- [2] PubChem CID 49671937: 1-benzyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49671937#section=Computed-Properties View Source
- [3] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
